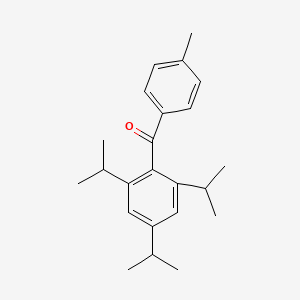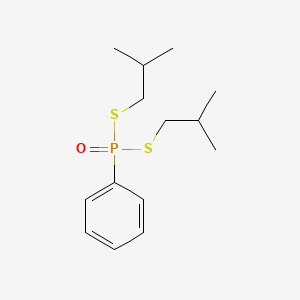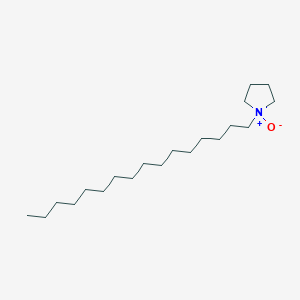
Pyrrolidine, 1-hexadecyl-, 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrolidine, 1-hexadecyl-, 1-oxide is an organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic chemistry and various industrial applications. The compound is characterized by the presence of a hexadecyl group attached to the nitrogen atom of the pyrrolidine ring, along with an oxide functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolidine, 1-hexadecyl-, 1-oxide typically involves the reaction of pyrrolidine with a hexadecyl halide in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures. The resulting product is then oxidized using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid to form the 1-oxide derivative.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. Catalysts such as cobalt or nickel oxides supported on alumina may be used to enhance the reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Pyrrolidine, 1-hexadecyl-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: It can be reduced back to the corresponding pyrrolidine derivative.
Substitution: The hexadecyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, in the presence of a base such as sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Higher oxidation state derivatives.
Reduction: Pyrrolidine derivatives.
Substitution: Various alkyl or aryl-substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
Pyrrolidine, 1-hexadecyl-, 1-oxide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of pyrrolidine, 1-hexadecyl-, 1-oxide involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine: A simpler analog without the hexadecyl and oxide groups.
Pyrrolidine-2-one: Contains a carbonyl group instead of an oxide group.
Pyrrolidine-2,5-diones: Contains two carbonyl groups at positions 2 and 5.
Uniqueness
Pyrrolidine, 1-hexadecyl-, 1-oxide is unique due to the presence of the long hexadecyl chain and the oxide functional group. These structural features impart distinct physicochemical properties and biological activities, making it suitable for specific applications that other pyrrolidine derivatives may not be able to fulfill.
Propiedades
Número CAS |
74493-16-6 |
|---|---|
Fórmula molecular |
C20H41NO |
Peso molecular |
311.5 g/mol |
Nombre IUPAC |
1-hexadecyl-1-oxidopyrrolidin-1-ium |
InChI |
InChI=1S/C20H41NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-21(22)19-16-17-20-21/h2-20H2,1H3 |
Clave InChI |
BASCZXQTSVHQGC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC[N+]1(CCCC1)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


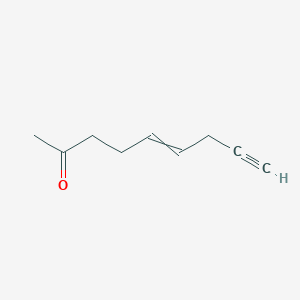
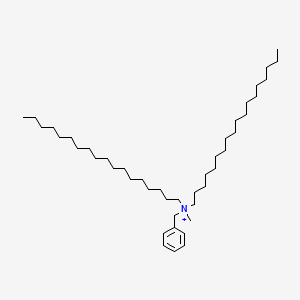
![4-Chloro-2-(methylsulfanyl)pyrido[2,3-d]pyrimidine](/img/structure/B14457236.png)

![Acetic acid, phenoxy-, 2-[(2-cyanoethyl)[4-[(4-nitrophenyl)azo]phenyl]amino]ethyl ester](/img/structure/B14457243.png)
![6-Iodotricyclo[3.1.1.03,6]heptane](/img/structure/B14457247.png)
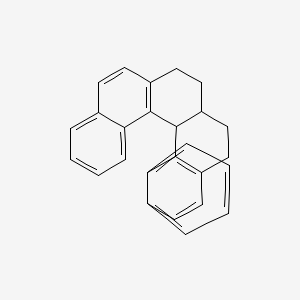
![Morpholine, 4-[[3-(methylthio)-2-triazenylidene]phenylmethyl]-](/img/structure/B14457261.png)
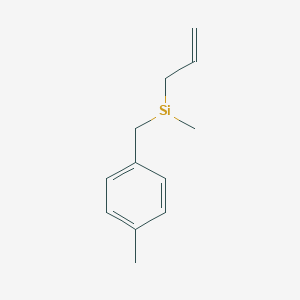
![N-Butyl-2-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]hydrazine-1-carbothioamide](/img/structure/B14457279.png)
